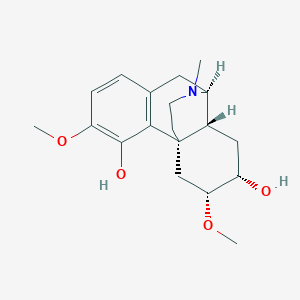
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is a modified benzyl tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₇NO₄. It is a significant intermediate in the biosynthetic pathway of morphine, produced in the secondary metabolism of the opium poppy (Papaver somniferum). This compound plays a crucial role in the enzymatic, genetic, and synthetic biology studies of morphine biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is synthesized from salutaridine through a stereospecific reduction of the carbonyl group by the enzyme salutaridine: NADPH 7-oxidoreductase. This reaction involves the use of NADPH as a reducing agent .
Industrial Production Methods: The industrial production of tetrahydrosalutaridinol involves the biotransformation of salutaridine using microbial or enzymatic systems. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol rings, mediated by cytochrome P-450-dependent monooxygenase.
Reduction: The reduction of salutaridine to tetrahydrosalutaridinol is a key reaction in its biosynthesis.
Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes and molecular oxygen.
Reduction: NADPH as a reducing agent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Salutaridine.
Reduction: this compound.
Substitution: Various tetrahydrosalutaridinol derivatives.
Wissenschaftliche Forschungsanwendungen
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of morphine and other opiate alkaloids.
Biology: Studies on the biosynthesis of morphine and the role of enzymes involved in this pathway.
Medicine: Research on pain management and the development of new analgesics.
Industry: Production of morphine and related compounds for pharmaceutical use
Wirkmechanismus
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol exerts its effects through its role as an intermediate in the biosynthesis of morphine. The compound is converted to thebaine via an esterification reaction mediated by the enzyme salutaridinol 7-O-acetyltransferase, followed by a ring closure reaction. These transformations are crucial for the production of morphine, which acts on the central nervous system to relieve pain .
Vergleich Mit ähnlichen Verbindungen
Salutaridine: A precursor in the biosynthesis of tetrahydrosalutaridinol.
Thebaine: A downstream product in the morphine biosynthesis pathway.
Morphine: The final product in the biosynthesis pathway, with significant analgesic properties
Uniqueness: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol’s unique position in the morphine biosynthesis pathway, adjacent to key enzymes, makes it a valuable compound for studying the enzymatic and genetic aspects of morphine production. Its role as an intermediate provides insights into the efficiency and regulation of the biosynthetic pathway .
Eigenschaften
CAS-Nummer |
18189-62-3 |
|---|---|
Molekularformel |
C19H27NO4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
InChI-Schlüssel |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Isomerische SMILES |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
Kanonische SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


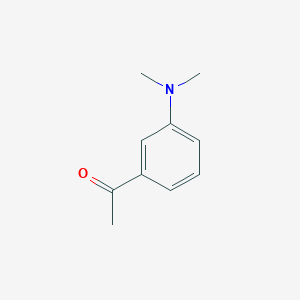


![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
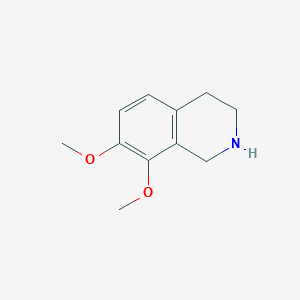

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
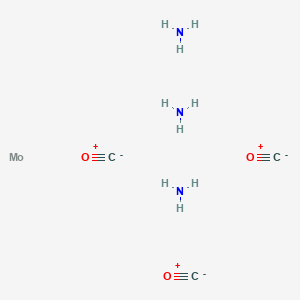
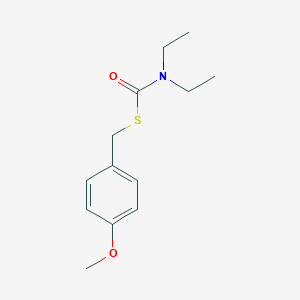
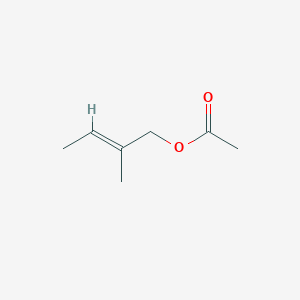

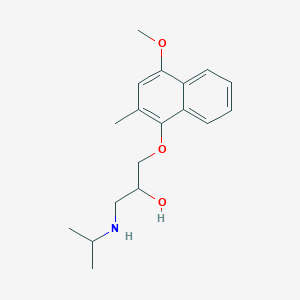

![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)
